molecular formula C3H11BrN2 B3334129 1,1,1-Trimethylhydrazin-1-ium bromide CAS No. 34810-18-9

1,1,1-Trimethylhydrazin-1-ium bromide

Cat. No.: B3334129
CAS No.: 34810-18-9
M. Wt: 155.04 g/mol
InChI Key: OZSMORGFXYBKIU-UHFFFAOYSA-M
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Description

1,1,1-Trimethylhydrazin-1-ium bromide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine It is a quaternary ammonium compound with the molecular formula C3H10N2Br

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trimethylhydrazin-1-ium bromide can be synthesized through several methods. One common approach involves the reaction of trimethylamine with hydrazine hydrate in the presence of hydrobromic acid. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{NH}_2\text{NH}_2 + \text{HBr} \rightarrow \text{(CH}_3\text{)}_3\text{N-NH}_2\text{Br} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trimethylhydrazin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like chloride, iodide, or hydroxide ions can be used under mild conditions.

Major Products:

    Oxidation: Formation of trimethylhydrazine oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various quaternary ammonium salts.

Scientific Research Applications

1,1,1-Trimethylhydrazin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an anti-ischemic agent.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,1,1-Trimethylhydrazin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. For example, it inhibits the enzyme γ-butyrobetaine hydroxylase, leading to a decrease in carnitine levels in tissues. This inhibition results in cardioprotective effects and has been studied for its potential therapeutic benefits .

Comparison with Similar Compounds

1,1,1-Trimethylhydrazin-1-ium bromide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific molecular structure and the resulting chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

amino(trimethyl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11N2.BrH/c1-5(2,3)4;/h4H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSMORGFXYBKIU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572347
Record name 1,1,1-Trimethylhydrazin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34810-18-9
Record name 1,1,1-Trimethylhydrazinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34810-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trimethylhydrazin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trimethylhydrazin-1-ium bromide
Reactant of Route 2
1,1,1-Trimethylhydrazin-1-ium bromide
Reactant of Route 3
1,1,1-Trimethylhydrazin-1-ium bromide

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